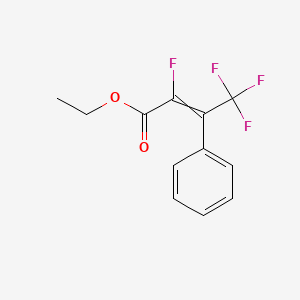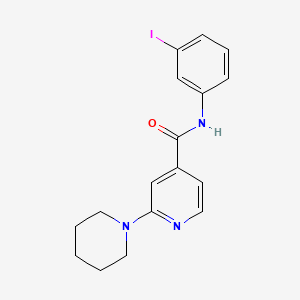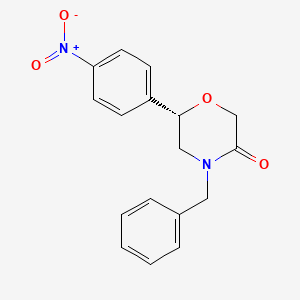![molecular formula C8H15N3O3 B12616466 (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline CAS No. 918814-10-5](/img/structure/B12616466.png)
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline is a synthetic compound with a unique structure that includes both amino and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline typically involves the reaction of norvaline with specific reagents under controlled conditions. One common method involves the use of methylamine and an appropriate oxidizing agent to introduce the amino and keto groups. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
L-norvaline: A related amino acid with similar structural features.
2-Amino-2-methyl-1-propanol: Another compound with both amino and hydroxyl groups.
Uniqueness
(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918814-10-5 |
|---|---|
Fórmula molecular |
C8H15N3O3 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]pentanoic acid |
InChI |
InChI=1S/C8H15N3O3/c1-3-4-5(8(13)14)11-6(9)7(12)10-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12)(H,13,14) |
Clave InChI |
HUXCKLLWCRCRSP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)N=C(C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)


![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12616407.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)
![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
